molecular formula C13H19ClN4 B13737566 1-((4-Methylpiperidino)methyl)benzotriazole hydrochloride CAS No. 19212-99-8

1-((4-Methylpiperidino)methyl)benzotriazole hydrochloride

Katalognummer: B13737566
CAS-Nummer: 19212-99-8
Molekulargewicht: 266.77 g/mol
InChI-Schlüssel: HVMPWRDRMTXHKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((4-Methylpiperidino)methyl)benzotriazole hydrochloride is a chemical compound that combines the structural features of benzotriazole and piperidine. Benzotriazole is known for its versatility in synthetic chemistry, while piperidine is a common scaffold in medicinal chemistry. This compound is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Methylpiperidino)methyl)benzotriazole hydrochloride typically involves the reaction of benzotriazole with 4-methylpiperidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified using standard techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-((4-Methylpiperidino)methyl)benzotriazole hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The benzotriazole moiety can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Cyclization Reactions: The piperidine ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzotriazole derivatives.

Wissenschaftliche Forschungsanwendungen

1-((4-Methylpiperidino)methyl)benzotriazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Used in the development of new materials and as a corrosion inhibitor.

Wirkmechanismus

The mechanism of action of 1-((4-Methylpiperidino)methyl)benzotriazole hydrochloride involves its interaction with specific molecular targets. The benzotriazole moiety can act as an electron-donating or electron-withdrawing group, influencing the reactivity of the compound. The piperidine ring can interact with biological targets, potentially leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzotriazole Derivatives: Compounds like 1H-benzotriazole and its various substituted derivatives.

    Piperidine Derivatives: Compounds such as 4-methylpiperidine and other substituted piperidines.

Uniqueness

1-((4-Methylpiperidino)methyl)benzotriazole hydrochloride is unique due to the combination of benzotriazole and piperidine moieties. This combination imparts unique chemical and biological properties, making it valuable in various research applications.

Eigenschaften

CAS-Nummer

19212-99-8

Molekularformel

C13H19ClN4

Molekulargewicht

266.77 g/mol

IUPAC-Name

1-[(4-methylpiperidin-1-ium-1-yl)methyl]benzotriazole;chloride

InChI

InChI=1S/C13H18N4.ClH/c1-11-6-8-16(9-7-11)10-17-13-5-3-2-4-12(13)14-15-17;/h2-5,11H,6-10H2,1H3;1H

InChI-Schlüssel

HVMPWRDRMTXHKD-UHFFFAOYSA-N

Kanonische SMILES

CC1CC[NH+](CC1)CN2C3=CC=CC=C3N=N2.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.